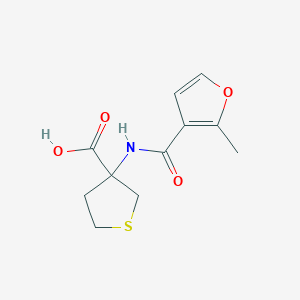
3-(2-Methylfuran-3-carboxamido)tetrahydrothiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylfuran-3-carboxamido)tetrahydrothiophene-3-carboxylic acid is a complex organic compound with the molecular formula C11H13NO4S. This compound features a furan ring substituted with a methyl group and a carboxamide group, as well as a tetrahydrothiophene ring with a carboxylic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylfuran-3-carboxamido)tetrahydrothiophene-3-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized using the Paal-Knorr reaction, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide and a strong base such as sodium hydride.
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Amidation and Carboxylation: The final steps involve the amidation of the furan ring with an appropriate amine and the carboxylation of the tetrahydrothiophene ring using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch reactors. These methods ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methylfuran-3-carboxamido)tetrahydrothiophene-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The methyl group can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives.
Aplicaciones Científicas De Investigación
3-(2-Methylfuran-3-carboxamido)tetrahydrothiophene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Methylfuran-3-carboxamido)tetrahydrothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylfuran-2-carboxylic acid: A simpler analog with similar structural features but lacking the tetrahydrothiophene ring.
2-Methylfuran-3-carboxamide: Similar to the target compound but without the carboxylic acid group.
Uniqueness
3-(2-Methylfuran-3-carboxamido)tetrahydrothiophene-3-carboxylic acid is unique due to its combination of a furan ring, a tetrahydrothiophene ring, and multiple functional groups.
Propiedades
Fórmula molecular |
C11H13NO4S |
|---|---|
Peso molecular |
255.29 g/mol |
Nombre IUPAC |
3-[(2-methylfuran-3-carbonyl)amino]thiolane-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO4S/c1-7-8(2-4-16-7)9(13)12-11(10(14)15)3-5-17-6-11/h2,4H,3,5-6H2,1H3,(H,12,13)(H,14,15) |
Clave InChI |
FVUHLYXKAIOZIN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CO1)C(=O)NC2(CCSC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















